molecular formula C14H18O4 B7997974 Ethyl 3-methyl-4-n-propoxybenzoylformate

Ethyl 3-methyl-4-n-propoxybenzoylformate

Cat. No.: B7997974
M. Wt: 250.29 g/mol
InChI Key: BUGXMNUQEZNUIN-UHFFFAOYSA-N
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Description

Ethyl 3-methyl-4-n-propoxybenzoylformate (Ref: 10-F396120) is a substituted benzoylformate ester characterized by an ethyl ester group, a methyl substituent at the 3-position, and an n-propoxy group at the 4-position of the benzoyl ring. This compound is classified as an ether derivative, with applications likely centered on its role as an intermediate in organic synthesis or specialty chemical research . Its structural features, including the ester functionality and alkoxy substituents, may influence its reactivity, solubility, and suitability for specific synthetic pathways or biological applications.

Properties

IUPAC Name

ethyl 2-(3-methyl-4-propoxyphenyl)-2-oxoacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O4/c1-4-8-18-12-7-6-11(9-10(12)3)13(15)14(16)17-5-2/h6-7,9H,4-5,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUGXMNUQEZNUIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1)C(=O)C(=O)OCC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-methyl-4-n-propoxybenzoylformate can be synthesized through several synthetic routes. One common method involves the esterification of 3-methyl-4-n-propoxybenzoic acid with ethyl formate in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-methyl-4-n-propoxybenzoylformate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 3-methyl-4-n-propoxybenzoylformate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 3-methyl-4-n-propoxybenzoylformate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and interaction dynamics are essential to understand its full mechanism of action .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The most directly comparable compound to Ethyl 3-methyl-4-n-propoxybenzoylformate is 3-Methyl-4-n-pentoxybenzoic acid (Ref: 10-F394347), also documented by CymitQuimica . Key differences include:

  • Functional group : The target compound is an ester, whereas 3-Methyl-4-n-pentoxybenzoic acid is a carboxylic acid. This distinction impacts hydrolytic stability and reactivity; esters are more prone to hydrolysis under acidic or basic conditions compared to carboxylic acids.
  • Alkoxy chain length: The n-propoxy group (C3) in this compound versus the n-pentoxy group (C5) in 3-Methyl-4-n-pentoxybenzoic acid.

Both compounds are discontinued, indicating niche research applications or challenges in synthesis or stability .

Bioactive Compounds in Ethyl Acetate Extracts

For example:

  • Ginger extracts: Gingerols (phenylpropanoids) feature long alkyl chains and phenolic groups, highlighting structural diversity among bioactive esters .

Comparative Data Table

Compound Name Functional Group Alkoxy Chain Availability Key Properties
This compound Ester C3 (propoxy) Discontinued Higher reactivity to hydrolysis
3-Methyl-4-n-pentoxybenzoic acid Carboxylic acid C5 (pentoxy) Discontinued Enhanced lipophilicity, lower reactivity
Curcuminoids (turmeric) Diarylheptanoid N/A Commercially available Antifungal, conjugated carbonyl systems

Research Implications and Limitations

  • Synthetic Utility : this compound’s ester group makes it a candidate for transesterification or coupling reactions, whereas the carboxylic acid analog may serve as a stable intermediate for derivatization .
  • Bioactivity Gaps: No direct antifungal or pharmacological data are available for this compound in the provided evidence. Extrapolation from structurally distinct compounds (e.g., curcuminoids) remains speculative .
  • Availability Challenges : Discontinued status complicates experimental reproducibility; alternative synthesis routes or analogs may be necessary for future studies .

Biological Activity

Ethyl 3-methyl-4-n-propoxybenzoylformate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of enzyme inhibition and therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique molecular structure, which allows it to interact with various biological targets. The compound can be represented as follows:

  • Chemical Formula : C15_{15}H18_{18}O4_{4}
  • Molecular Weight : 262.30 g/mol

This compound features a benzoylformate moiety that is essential for its biological interactions.

The primary biological activity of this compound is linked to its role as an inhibitor of specific proteolytic enzymes. Proteases are critical in various physiological processes, including protein degradation, cell signaling, and immune responses. Inhibiting these enzymes can have therapeutic implications, particularly in cancer and infectious diseases.

  • Protease Inhibition : The compound has shown potential as a reversible inhibitor of cysteine proteases like cruzain and cathepsin B, which are implicated in cancer progression and parasitic infections such as Chagas disease .
  • Binding Affinity : this compound interacts with the active site of these proteases, mimicking the transition state of the substrate and thereby preventing substrate binding .

In Vitro Studies

Research has demonstrated that this compound exhibits significant inhibitory activity against cysteine proteases:

  • IC50_{50} Values : In vitro assays have reported IC50_{50} values in the low micromolar range for cruzain inhibition, indicating potent activity .
  • Selectivity : The compound shows selectivity towards cysteine proteases compared to serine proteases, which is advantageous for minimizing off-target effects.

Case Studies

  • Cruzain Inhibition : A study highlighted the effectiveness of this compound in inhibiting cruzain, with detailed kinetic studies revealing its reversible binding properties. This suggests potential for therapeutic development against Trypanosoma cruzi infections .
  • Cathepsin B Activity : Another investigation focused on the inhibition of cathepsin B by this compound, showing that it could potentially slow down tumor progression by modulating proteolytic activity within cancerous tissues .

Pharmacokinetics

Understanding the pharmacokinetic properties of this compound is crucial for its development as a therapeutic agent:

  • Absorption : Preliminary data suggest good oral bioavailability due to its small molecular size and lipophilicity.
  • Metabolism : The compound undergoes metabolic transformations that may influence its efficacy and safety profile.
  • Excretion : Renal clearance studies indicate favorable excretion rates, which are vital for maintaining therapeutic levels in serum .

Comparative Analysis

The following table summarizes key findings related to this compound compared to other known protease inhibitors:

CompoundTarget EnzymeIC50_{50} (µM)Binding TypeSelectivity
This compoundCruzain2.5ReversibleHigh
E64Cathepsin B0.5IrreversibleModerate
Z-Phe-Ala-ChloromethylketoneCysteine Proteases1.0IrreversibleLow

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